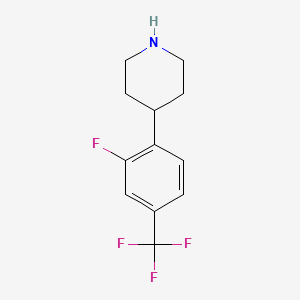

4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-fluoro-4-(trifluoromethyl)phenyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F4N/c13-11-7-9(12(14,15)16)1-2-10(11)8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVVKZZPQMXWED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679915 | |

| Record name | 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004852-72-5 | |

| Record name | 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of piperidine to the aldehyde, followed by reduction to form the desired piperidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution at the 2-fluoro position. This reaction typically occurs under basic conditions with amines or alkoxides:

Example Reaction:

4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine reacts with tert-butyl piperidine-4-carboxylate in dimethyl sulfoxide (DMSO) at 80°C, yielding tert-butyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate with a 20% yield .

The trifluoromethyl group enhances the electrophilicity of the adjacent carbon, directing substitution to the 2-position .

Coupling Reactions

The compound participates in transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids has been reported:

Example Protocol:

A mixture of [4-(trifluoromethyl)phenyl]boronic acid, 3-methyl-1H-pyrazole, and cupric acetate in dichloromethane (DCM) produces coupled products after stirring at room temperature .

| Catalyst | Solvent | Temperature | Key Product |

|---|---|---|---|

| Cu(OAc)₂ | DCM | RT | Biphenyl derivatives with trifluoromethyl |

This reaction leverages the electron-deficient aryl halide moiety for efficient coupling .

Acid/Base-Mediated Reactions

The piperidine nitrogen undergoes protonation/deprotonation, altering its reactivity:

-

Deprotonation: Treatment with strong bases (e.g., NaH) generates a nucleophilic amine, enabling alkylation or acylation .

-

Protonation: In acidic media, the nitrogen becomes electrophilic, facilitating salt formation (e.g., hydrochloride salts) .

Salt Formation Example:

this compound reacts with HCl to form a stable hydrochloride salt, enhancing its solubility for pharmaceutical applications .

Comparative Reactivity Analysis

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Substituent | Reaction Rate (Relative to CF₃) | Key Influence |

|---|---|---|

| -CF₃ | 1.0 (reference) | Strong electron-withdrawing, directs SNAr |

| -CH₃ | 0.3 | Electron-donating, reduces electrophilicity |

| -Cl | 0.7 | Moderate electron-withdrawing effect |

Data aggregated from synthetic studies .

Functional Group Transformations

-

Oxidation: The piperidine ring can be oxidized to form N-oxides under mild conditions (e.g., H₂O₂/CH₃COOH).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative, though this is less common due to steric hindrance from the trifluoromethyl group.

Pharmaceutical Relevance

Scientific Research Applications

Medicinal Chemistry

4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine is explored for its potential therapeutic properties:

- Antitubercular Activity : Research indicates that this compound exhibits inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM. This suggests its potential as a lead compound for developing new antitubercular agents.

- Analgesic Properties : Similar compounds have shown promise in pain management, indicating that this compound may possess analgesic effects through interactions with pain receptors.

The compound's biological activity stems from its ability to interact with specific molecular targets:

- Mechanism of Action : The presence of the fluoro and trifluoromethyl groups enhances binding affinity to certain receptors and enzymes, influencing various biological pathways. This includes modulation of pathways related to pain perception and microbial inhibition.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Table 1: Selected Analog Activity Against M. tuberculosis

| Compound | Structure Description | MIC (µM) |

|---|---|---|

| 4PP-1 | Initial hit | 6.3 |

| 4PP-2 | p-tert-butylphenyl | 2.0 |

| 4PP-3 | Cyclohexylmethylene | 6.8 |

| 4PP-4 | Phenyl group | 21 |

This table illustrates how modifications to the piperidine structure can significantly affect antibacterial potency against M. tuberculosis.

Case Study 1: Antitubercular Activity

A study evaluated various piperidine derivatives for their ability to inhibit M. tuberculosis. The findings highlighted that specific substitutions on the piperidine ring influenced efficacy, with several analogs demonstrating MIC values below 10 µM, indicating strong potential for therapeutic development.

Case Study 2: Analgesic Properties

Research focusing on fluorinated piperidines revealed that the trifluoromethyl group enhances analgesic effects by modulating interactions with pain receptors. This suggests that derivatives of this compound could be developed into effective pain management therapies.

Industrial Applications

Beyond medicinal uses, this compound is also relevant in industrial applications:

- Agrochemicals : Its unique chemical properties make it suitable for developing agrochemicals that require specific biological activity.

- Materials Science : The compound's stability and lipophilicity can be leveraged in creating materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

- LogP : 3.64 (indicating moderate lipophilicity)

- Synthetic Relevance : The compound has been synthesized via coupling reactions involving substituted phenyl intermediates and piperidine derivatives, as reported in the Journal of Medicinal Chemistry .

This structural motif is prevalent in medicinal chemistry due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity to biological targets. The compound has been investigated for applications in central nervous system (CNS) drug development and enzyme inhibition .

Comparison with Structurally Similar Compounds

Pyridine-Based CYP51 Inhibitors: UDO and UDD

- Structures: UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone UDD: N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine

- Key Differences: UDO and UDD incorporate piperazine and pyridine moieties, respectively, instead of a simple piperidine ring. Both compounds exhibit CYP51 enzyme inhibition with efficacy against Trypanosoma cruzi (Chagas disease), comparable to the antifungal drug posaconazole .

- Activity: IC₅₀ values for UDO and UDD are in the nanomolar range, highlighting their potency as antiparasitic agents .

P2Y14R Antagonist: PPTN

- Structure : (4-(Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid

- Key Differences :

- PPTN includes a naphthoic acid group linked to the piperidine ring, enhancing its interaction with the P2Y14 receptor.

- Activity : Demonstrates IC₅₀ = 4 nM for P2Y14R antagonism, making it a leading candidate for treating inflammatory and metabolic disorders .

4-(4-Trifluoromethoxy-phenyl)-piperidine

- Structure : Piperidine substituted with a trifluoromethoxy (-OCF₃) group at the 4-position of the phenyl ring.

- Key Differences :

- Replacement of the 2-fluoro and 4-CF₃ groups with a single -OCF₃ group alters electronic properties and bioavailability.

4-(4-Fluorophenyl)piperidine Derivatives

- Structures :

- 4-(4-Fluorophenyl)piperidine hydrochloride (CAS: 6716-98-9)

- 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride (CAS: 3929-30-4)

- Key Differences :

- Lack of the trifluoromethyl group reduces steric bulk and electron-withdrawing effects.

- Activity : These derivatives are often used as building blocks in antipsychotic drugs , though their potency is lower compared to trifluoromethyl-containing analogs .

Sulfur-Containing Analogs

- Example : 4-(2-Fluoro-phenyl)-1-methyl-4-(3-trifluoromethyl-benzylsulfanyl)-piperidine (CAS: 787499-49-4)

- Key Differences :

- Incorporation of a benzylsulfanyl (-S-CH₂-C₆H₃-CF₃) group introduces sulfur, which may influence redox stability and receptor binding.

- Applications : Investigated for antiviral and anticancer properties due to enhanced hydrophobic interactions .

Structural and Functional Analysis (Table 1)

Biological Activity

4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine is a fluorinated piperidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is characterized by a piperidine ring with a fluorinated phenyl group. The trifluoromethyl group enhances its chemical stability and lipophilicity, making it a candidate for various biological applications. The synthesis typically involves methods such as Suzuki–Miyaura coupling, employing palladium catalysts under mild conditions to achieve high yields and purity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The presence of the trifluoromethyl group increases its binding affinity to certain receptors and enzymes, potentially modulating their activity. Research indicates that this compound may influence pathways related to:

- Antibacterial Activity : It has been shown to inhibit the growth of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 6.3 to 23 µM .

- Analgesic Effects : Similar compounds have been investigated for their analgesic properties, suggesting potential applications in pain management .

Structure-Activity Relationships (SAR)

A detailed structure-activity relationship study is crucial for understanding how modifications to the compound affect its biological activity. For instance, analogs of this compound were synthesized and tested for their efficacy against M. tuberculosis. Some modifications led to improved activity while others resulted in decreased potency .

Table 1: Selected Analog Activity Against M. tuberculosis

| Compound | Structure Description | MIC (µM) |

|---|---|---|

| 4PP-1 | Initial hit with hydrogen at 4-position | 6.3 |

| 4PP-2 | p-tert-butylphenyl substitution | 2.0 |

| 4PP-3 | Similar to 4PP-1 with cyclohexylmethylene | 6.8 |

| 4PP-4 | Phenyl group at 4-position | 21 |

Case Study 1: Antitubercular Activity

In a study focused on antitubercular agents, several piperidine derivatives were evaluated for their ability to inhibit M. tuberculosis. The researchers identified that specific substitutions on the piperidine ring significantly influenced the compounds' effectiveness against the bacteria. The most promising analogs exhibited MIC values below 10 µM, indicating strong potential for further development as therapeutic agents .

Case Study 2: Analgesic Properties

Another research effort explored the analgesic properties of fluorinated piperidines, including this compound. The findings suggested that the trifluoromethyl group plays a critical role in enhancing analgesic effects through interactions with pain receptors .

Comparison with Related Compounds

When compared to other piperidine derivatives, such as fentanyl and meperidine, this compound exhibits unique properties due to its specific fluorinated structure. This uniqueness can lead to different pharmacokinetic profiles and biological activities, making it a valuable compound for research in both medicinal chemistry and pharmacology .

Q & A

Basic: What are the optimal synthetic routes and purification methods for 4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine?

Answer:

The synthesis typically involves coupling fluorinated aryl halides with piperidine derivatives under nucleophilic substitution or transition-metal-catalyzed conditions. For example, analogous piperidine derivatives are synthesized via:

- Stepwise alkylation : Using dichloromethane as a solvent and sodium hydroxide to facilitate substitution reactions, followed by multiple wash cycles to isolate intermediates .

- Crystallization : Purification via recrystallization (e.g., from ethanol/water mixtures) to achieve >99% purity, as demonstrated for structurally similar compounds .

Key parameters include reaction temperature (often 0–25°C), stoichiometric control of fluorinated reactants, and inert atmosphere to prevent decomposition of trifluoromethyl groups.

Advanced: How can computational quantum chemistry guide the design of derivatives with enhanced receptor binding affinity?

Answer:

State-of-the-art methods like density functional theory (DFT) and reaction path search algorithms can predict electronic properties and reaction pathways. For example:

- Transition-state modeling : Identifies energy barriers for fluorination or piperidine ring modifications, enabling optimization of reaction conditions .

- Molecular docking : Screens derivatives against target receptors (e.g., dopamine or serotonin receptors) to prioritize candidates for synthesis. This approach was validated in studies of antipsychotic butyrophenones, where diazepane analogues showed multireceptor binding profiles .

Computational workflows should integrate with experimental validation (e.g., radioligand binding assays) to resolve discrepancies between predicted and observed affinities.

Advanced: How to address contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from differences in assay conditions or structural impurities. Methodological strategies include:

- Batch consistency checks : Use HPLC-MS to verify purity (>99%) and confirm the absence of regioisomers or byproducts .

- Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) with reference ligands (e.g., haloperidol for dopamine receptor assays) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers. For example, fluorophenyl substitutions may exhibit varying steric effects depending on ortho/meta/para positions .

Basic: What safety protocols are critical when handling this compound?

Answer:

Safety measures align with GHS hazard codes (e.g., H301: Toxic if swallowed) and include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions releasing volatile fluorinated byproducts .

- Waste disposal : Neutralize acidic/basic residues before disposal, as per NIST guidelines for halogenated compounds .

Emergency response protocols (e.g., P301+P310 for ingestion) must be clearly documented .

Advanced: What methodologies are effective for structure-activity relationship (SAR) studies of this piperidine derivative?

Answer:

SAR strategies involve systematic structural modifications and functional assays:

- Core modifications : Introduce substituents at the piperidine nitrogen or aryl ring (e.g., methyl, methoxy, or halogens) to assess steric/electronic effects. For example, 4-(4-chlorophenyl) analogues showed enhanced dopamine receptor affinity .

- In vitro profiling : Use radiolabeled ligands (e.g., [³H]spiperone) to quantify binding at D2, 5-HT2A, and σ receptors.

- Pharmacokinetic screening : Evaluate metabolic stability via liver microsome assays and blood-brain barrier permeability using PAMPA .

Advanced: How to optimize reaction yield and selectivity in large-scale synthesis?

Answer:

Scale-up challenges include heat dissipation and byproduct formation. Solutions involve:

- Flow chemistry : Continuous reactors improve temperature control and reduce side reactions for fluorinated intermediates .

- Catalyst screening : Pd/C or CuI for Ullmann-type couplings, with turnover numbers (TON) >100 to minimize metal residues .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and intermediates .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR : ¹⁹F NMR (δ -60 to -70 ppm for CF3 groups) and ¹H NMR (piperidine protons at δ 1.5–3.0 ppm) confirm regiochemistry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C12H11F4N).

- X-ray crystallography : Resolves stereochemistry, as demonstrated for dispiro-piperidine derivatives .

Advanced: How do fluorinated substituents influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : Trifluoromethyl groups increase logP (measured via shake-flask method), enhancing membrane permeability .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, as shown in microsomal stability assays (t1/2 >60 min) .

- Electron-withdrawing effects : The 2-fluoro-4-(trifluoromethyl)phenyl group stabilizes the piperidine ring via resonance, confirmed by DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.